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Compound of Interest

Compound Name: Diflufenican

Cat. No.: B1670562

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenican is a selective herbicide belonging to the pyridinecarboxamide class of chemicals.
It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of
broadleaf weeds in cereal crops. Its mode of action involves the inhibition of carotenoid
biosynthesis, a vital process for photosynthesis and protection against photooxidative damage
in plants. This technical guide provides a comprehensive overview of the chemical structure of
Diflufenican and a detailed examination of its primary synthesis pathways. The document
includes structured data on chemical properties, detailed experimental protocols for key
synthetic steps, and visualizations of the synthesis routes to facilitate a deeper understanding
for researchers and professionals in the field of agrochemical development.

Chemical Structure and Properties

Diflufenican is chemically known as N-(2,4-difluorophenyl)-2-[3-
(trifluoromethyl)phenoxy]pyridine-3-carboxamide.[1][2][3][4] Its structure is characterized by a
central pyridine ring substituted with a carboxamide group, which in turn is linked to a 2,4-
difluorophenyl group. At the 2-position of the pyridine ring, there is a phenoxy group further
substituted with a trifluoromethyl group at the meta-position.
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Identifier Value

N-(2,4-difluorophenyl)-2-[3-
IUPAC Name (trifluoromethyl)phenoxy]pyridine-3-
carboxamide[1][2][3][4]

CAS Number 83164-33-4[1][3][4]

Molecular Formula C19oH11FsN202[1][3][4]

Molecular Weight 394.30 g/mol [1][3]

Appearance White to off-white crystalline powder[5]
Melting Point 159-163 °CJ[5]

Insoluble in water; soluble in organic solvents

Solubility such as acetone, ethanol, and ethylene glycol.

[4]

Synthesis Pathways of Diflufenican

The synthesis of Diflufenican can be achieved through several routes, primarily revolving
around the formation of the ether and amide linkages to the central pyridine core. Two principal
pathways have been established, both commencing with 2-chloronicotinic acid as the starting
material.

Synthesis Route 1: Ether Formation Followed by
Amidation

This pathway involves the initial formation of the ether linkage between the pyridine ring and
the trifluoromethylphenoxy group, followed by the creation of the amide bond.
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Diagram 1: Synthesis Route 1 for Diflufenican.

Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid

This step involves a nucleophilic aromatic substitution, specifically an Ullmann condensation,
where 2-chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in the presence of a base and
a copper catalyst.

Step 2: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)nicotinoyl chloride

The carboxylic acid group of the intermediate is then converted to a more reactive acyl chloride
by treatment with a chlorinating agent, typically thionyl chloride.

Step 3: Synthesis of Diflufenican

The final step is the amidation reaction between the synthesized acyl chloride and 2,4-
difluoroaniline to yield Diflufenican.

Synthesis Route 2: Amidation Followed by Ether
Formation

This alternative route, often favored for industrial-scale production, prioritizes the formation of
the amide bond before the ether linkage.
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Diagram 2: Synthesis Route 2 for Diflufenican.

Step 1: Synthesis of 2-Chloronicotinoyl chloride

Similar to Route 1, the synthesis begins with the conversion of 2-chloronicotinic acid to its acyl
chloride derivative using a chlorinating agent like thionyl chloride.

Step 2: Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide

The resulting 2-chloronicotinoyl chloride is then reacted with 2,4-difluoroaniline to form the
amide intermediate.

Step 3: Synthesis of Diflufenican

The final step involves an Ullmann condensation reaction between the amide intermediate and
3-(trifluoromethyl)phenol to form the ether linkage, yielding Diflufenican.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in the synthesis of
Diflufenican, along with relevant quantitative and spectroscopic data.

Synthesis of 2-Chloronicotinoyl Chloride
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Experimental Protocol: To 10.24 g (0.065 mol) of 2-chloronicotinic acid, 20 mL of 1,2-
dichloroethane and 9.5 mL of thionyl chloride are added. The mixture is refluxed for 1 hour.
After the reaction is complete, the mixture is concentrated under reduced pressure to yield 2-
chloronicotinoyl chloride as an orange-colored oil, which solidifies upon standing at room
temperature.[1]

Parameter Value

Reactants 2-Chloronicotinic Acid, Thionyl Chloride
Solvent 1,2-Dichloroethane

Reaction Time 1 hour

Temperature Reflux

Product 2-Chloronicotinoyl chloride

Yield Not explicitly stated, but implied to be high.

Spectroscopic Data for 2-Chloronicotinoyl Chloride:

e H NMR (DMSO-d6, 400 MHz): & 8.58 (dd, J = 4.8, 1.9 Hz, 1H), 8.25 (dd, J = 7.7, 1.9 Hz,
1H), 7.57 (dd, J = 7.7, 4.8 Hz, 1H).[6]

e 13C NMR: Data not readily available in the searched sources.

e MS (El): m/z 175 (M+), 140, 112.

Synthesis of N-(2,4-difluorophenyl)-2-
chloronicotinamide

Experimental Protocol: A solution of 2-chloronicotinoyl chloride in 1,2-dichloroethane is cooled
to 5-20 °C. 2,4-difluoroaniline is slowly added, followed by the slow addition of an alkaline
solution (e.g., NaOH or NaHCO:s) until the pH reaches 8-9. The reaction is continued at room
temperature for 3-5 hours. Water is then added to dissolve any inorganic salts, and the solid
product is collected by filtration and dried under vacuum.
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Parameter Value

Reactants 2-Chloronicotinoyl chloride, 2,4-Difluoroaniline
Solvent 1,2-Dichloroethane

Reaction Time 3-5 hours

Temperature 5-20 °C initially, then room temperature

pH 8-9

Product N-(2,4-difluorophenyl)-2-chloronicotinamide
Yield Not explicitly stated.

Spectroscopic Data for N-(2,4-difluorophenyl)-2-chloronicotinamide:

e 'H NMR (DMSO-d6, 300 MHz): & 10.16 (s, 1H), 8.50 (dd, J = 4.8, 2.0 Hz, 1H), 8.15 (dd, J =
7.6, 2.0 Hz, 1H), 7.65 (m, 1H), 7.55 (dd, J = 7.6, 4.8 Hz, 1H), 7.37 (m, 1H), 7.14 (m, 1H).[2]

e 13C NMR: Data not readily available in the searched sources.

« MS (EI): m/z 268 (M+), 233, 129.

Synthesis of Diflufenican via Amidation of 2-(3-
(Trifluoromethyl)phenoxy)nicotinic acid

Experimental Protocol: In a 50 mL round-bottom flask, 2,4-difluoroaniline (65.0 mg, 0.5 mmol),
2-(3-(trifluoromethyl)phenoxy)nicotinic acid (170.0 mg, 0.6 mmol), and 10 mL of anhydrous
dichloromethane (DCM) are combined. To this mixture, under an ice bath, 1-(3-
dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI-HCI, 124.5 mg, 0.65 mmol) and
4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) are added. The mixture is stirred at room
temperature until the reaction is complete as monitored by TLC. Saturated sodium bicarbonate
solution (5 mL) is added to quench the reaction. The product is extracted with DCM (3 x 10
mL), and the combined organic layers are washed with water (3 x 10 mL) and saturated sodium
chloride solution (3 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under
reduced pressure. The crude product is purified by column chromatography (petroleum
ether:ethyl acetate, 8:1) to afford Diflufenican as a white solid.[7]
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Parameter Value

2-(3-(Trifluoromethyl)phenoxy)nicotinic acid, 2,4-

Reactants

Difluoroaniline, EDCI-HCI, DMAP
Solvent Dichloromethane (DCM)
Reaction Time Monitored by TLC
Temperature Ice bath initially, then room temperature
Product Diflufenican
Yield 88%(7]

Spectroscopic Data for Diflufenican:

* 1H NMR: Data can be found on commercial supplier websites such as TargetMol, but specific
shifts and coupling constants are not detailed in the provided search results.[8]

e 13C NMR: A spectrum is available on PubChem, but detailed peak assignments are not
provided in the search results.[1]

e MS (El): miz 394 (M+), 266, 246, 218.[1]

e IR (KBr, cm~1): Characteristic peaks would include N-H stretching (around 3300-3500), C=0
stretching (around 1650-1680), C-O-C stretching (around 1200-1250), and C-F stretching
(around 1100-1300). Specific data is not available in the provided search results.

Conclusion

This technical guide has outlined the key chemical characteristics and synthetic methodologies
for the herbicide Diflufenican. The two primary synthesis routes, both originating from 2-
chloronicotinic acid, offer flexibility in production, with the amidation-first approach being noted
for its industrial applicability. The provided experimental protocols and data serve as a valuable
resource for chemists involved in the synthesis and development of agrochemicals. Further
research could focus on the optimization of reaction conditions to improve yields and reduce
environmental impact, as well as the exploration of novel synthetic pathways. The detailed

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/84434-84-4
https://www.benchchem.com/product/b1670562?utm_src=pdf-body
https://www.targetmol.com/compound/diflufenican
https://pubchem.ncbi.nlm.nih.gov/compound/Diflufenican
https://pubchem.ncbi.nlm.nih.gov/compound/Diflufenican
https://www.benchchem.com/product/b1670562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

structural and synthetic knowledge presented herein is fundamental for the continued
development and responsible use of this important agricultural tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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